molecular formula C11H21NO B11907932 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane

Cat. No.: B11907932
M. Wt: 183.29 g/mol
InChI Key: NQSIEXOTNWXEBC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature where a nitrogen atom is incorporated into a spiro ring system. This compound is part of the broader class of spirocyclic compounds, which are known for their rigidity and three-dimensional structure, making them valuable in medicinal chemistry and drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane typically involves the Prins cyclization reaction. The reaction conditions often involve the use of a Grubbs catalyst in an olefin metathesis reaction, although this method can be complex and expensive .

Industrial Production Methods

Industrial production methods for 2,2-Dimethyl-4-oxa-1-azaspiro[5 the Prins cyclization reaction remains a key method for its laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce more saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane stands out due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit the MmpL3 protein makes it a promising candidate for antituberculosis drug development .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecane

InChI

InChI=1S/C11H21NO/c1-10(2)8-13-9-11(12-10)6-4-3-5-7-11/h12H,3-9H2,1-2H3

InChI Key

NQSIEXOTNWXEBC-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC2(N1)CCCCC2)C

Origin of Product

United States

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